

Cisapride-Induced QT Prolongation: A Comparative Analysis of Preclinical Animal Models

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A guide for researchers and drug development professionals on the reproducibility of cisapride's effects on cardiac repolarization across various experimental systems.

Cisapride, a gastrointestinal prokinetic agent, was withdrawn from many markets due to its association with QT interval prolongation and the potentially fatal arrhythmia, Torsades de Pointes (TdP). This guide provides a comparative overview of the reproducibility of cisapride-induced QT prolongation in key preclinical animal models. The data presented herein is intended to assist researchers in selecting appropriate models for cardiovascular safety assessment and to provide context for the translation of nonclinical findings to human risk.

Quantitative Data Comparison

The following table summarizes the dose-dependent effects of cisapride on cardiac repolarization across different experimental models. These data highlight the varying sensitivities of each model system to cisapride's primary mechanism of action: blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.



Animal Model/System	Experimental Method	Cisapride Concentration/ Dose	Key Findings	Reference(s)
In Vitro				
HEK293 Cells	Whole-cell patch- clamp	IC50: 6.5 nM	Potent, dose- dependent block of hERG channels.	[1][2]
HEK293 Cells	Patch-clamp electrophysiology	IC50: 44.5 nmol/l (tail currents), 6.70 nmol/l (prolonged depolarization)	High-affinity and specific block of hERG channels.	[3]
Xenopus laevis Oocytes	Two- microelectrode voltage clamp	IC50: 630 nM	Reduced channel sensitivity to block compared to mammalian cells.	[4]
Guinea Pig Ventricular Myocytes	Whole-cell patch- clamp	IC50: 15 nmol/L for IKr block	Potent and concentration-dependent inhibition of the rapid component of the delayed rectifier potassium current (IKr).	[5]
Ex Vivo				
Guinea Pig Heart	Langendorff perfusion	100 nmol/L	Increased monophasic action potential duration at 90%	[5]



			repolarization (MAPD90).	
Rabbit Heart	Langendorff perfusion	0.03, 0.1, 0.3, and 1 μM	Prolonged corrected QT intervals and ventricular refractory period, with neonatal hearts showing greater sensitivity.	[6]
Canine Left Ventricular Wedge	Arterially perfused wedge preparation	0.1 to 5 μmol/L	Prolonged QT interval and increased transmural dispersion of repolarization (TDR) at lower concentrations.	[7]
In Vivo				
Conscious Beagle Dog	Telemetry	Oral administration	Significant, dosedependent increase in the corrected QT (QTc) interval.	[8]
Anesthetized Guinea Pigs	Intravenous infusion	0.3, 1, and 3 mg/kg	Prolonged RR interval, QT interval, and corrected QT interval (QTc).	
Conscious Cats	Repeated oral administration	30 mg/kg twice daily for 7 days	Prolonged QT interval and QTc.	[9]



Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used to assess cisapride-induced QT prolongation.

In Vitro hERG Channel Blockade Assay (Whole-Cell Patch-Clamp)

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
- Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust channel expression.
- · Electrophysiology:
 - Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.
 - The whole-cell patch-clamp technique is employed using borosilicate glass pipettes filled with an internal solution.
 - A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to activate the channels (e.g., +20 mV), and then a repolarizing step to measure the tail current (e.g., -50 mV).[10][1][2]
 - Cisapride is applied at various concentrations to the external solution, and the resulting inhibition of the hERG current is measured.
 - The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentrationresponse data to a logistic equation.

Ex Vivo Langendorff-Perfused Heart Model

- Animal Model: Hearts from rabbits or guinea pigs are commonly used.[5][6]
- Heart Isolation:



- The animal is heparinized and anesthetized.
- The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
- The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.

Data Acquisition:

- A pseudo-electrocardiogram (ECG) is recorded using electrodes placed on the surface of the heart.
- Monophasic action potentials can be recorded from the epicardial surface using a MAP catheter.
- The heart may be paced at a constant cycle length.
- Drug Perfusion:
 - After a stabilization period, a baseline recording is obtained.
 - Cisapride is added to the perfusate at increasing concentrations.
 - Changes in QT interval, QTc, and MAPD are measured at each concentration.

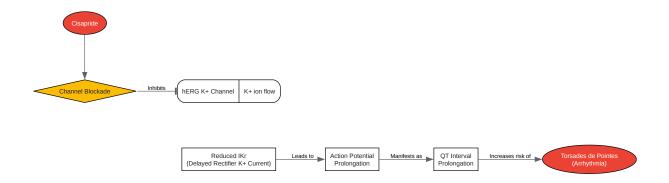
In Vivo Telemetry in Conscious Dogs

- Animal Model: Conscious beagle dogs are frequently used for their cardiovascular similarity to humans.[8][11]
- Telemetry Implantation:
 - A telemetry transmitter is surgically implanted in the animal to continuously record ECG and other physiological parameters.
 - A sufficient recovery period is allowed post-surgery.
- Experimental Procedure:



- Animals are fasted overnight before dosing.
- Cisapride is administered orally at various dose levels.
- ECG data is continuously recorded for a specified period (e.g., 24 hours) post-dosing.
- The QT interval is measured and corrected for heart rate using a species-specific formula (e.g., Van de Water's or Fridericia's).
- Blood samples may be collected to correlate plasma drug concentrations with the observed QTc changes.

Visualizations Signaling Pathway of Cisapride-Induced QT Prolongation

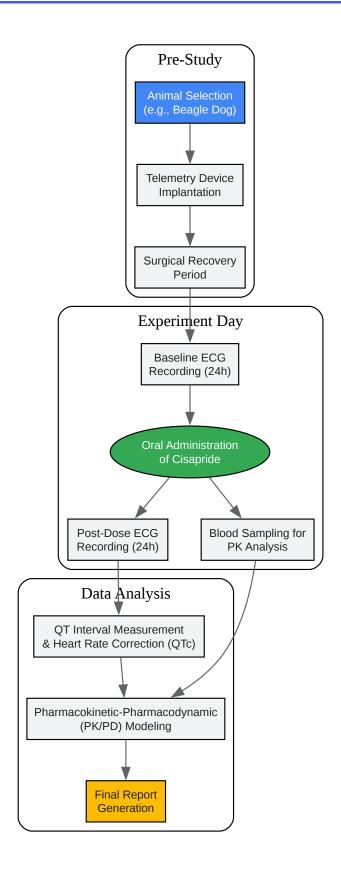


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Caption: Mechanism of cisapride-induced QT prolongation.

Experimental Workflow for In Vivo Telemetry Study





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Caption: Workflow for assessing QT prolongation in conscious dogs.



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